CID 71355034
Description
CID 71355034 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database, a critical resource for cheminformatics and chemical research . For instance, this compound may belong to a class of bioactive compounds, as suggested by its inclusion in studies involving mass spectrometry (e.g., collision-induced dissociation, CID) and pharmacological applications .
Properties
CAS No. |
12162-40-2 |
|---|---|
Molecular Formula |
HoIn3 |
Molecular Weight |
509.38 g/mol |
InChI |
InChI=1S/Ho.3In |
InChI Key |
BODQGSDYIWBVLT-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[In].[Ho] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71355034 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:
Initial Formation: The starting materials are combined under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then subjected to further reactions, such as oxidation or reduction, to modify its structure.
Final Assembly: The final compound is assembled through a series of reactions, including substitution and addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Initial Verification of CID 71355034
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Search Results Analysis : None of the provided sources ( – ) reference this compound.
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Possible Reasons :
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The CID may be incorrect or proprietary.
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The compound could be novel or restricted to specialized databases not included here.
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General Approach to Analyzing Chemical Reactions of Similar Compounds
For compounds with known data (e.g., those in Table 1 of ), the following methods are typically applied:
Structural and Functional Group Analysis
| Compound Example | Functional Groups | Likely Reactivity |
|---|---|---|
| 658964 | Oxazole, ester | Hydrolysis, nucleophilic substitution |
| 665480 | Sulfonamide, oxadiazole | Base-mediated cleavage |
| 11834389 | Thiophene, sulfonyl | Electrophilic aromatic substitution |
Key Reaction Types
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Hydrolysis : Esters (e.g., 658964) may undergo acid/base-catalyzed hydrolysis to carboxylic acids.
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Sulfonamide Cleavage : Compounds like 665480 could lose the sulfonamide group under basic conditions.
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Electrophilic Substitution : Thiophene rings (e.g., 11834389) may react with electrophiles at C-2 or C-5 positions.
Data Sources for Reaction Analysis
Methodological Considerations
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Synthesis Pathways : Cross-check patents (e.g., ) for reported synthetic routes.
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Reactivity Trends : Use analogs from Table 1 to infer stability or degradation pathways.
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Computational Tools : Predict reactions using quantum chemistry or machine learning models (not directly cited here).
Limitations and Recommendations
Scientific Research Applications
CID 71355034 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 71355034 involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites.
Altering Signal Pathways: Influencing cellular signaling pathways to produce a biological response.
Comparison with Similar Compounds
Research Findings and Challenges
Analytical Techniques
- Collision-Induced Dissociation (CID): Widely used for structural elucidation. For example, CID-based MS/MS differentiates isomers like ginsenosides (e.g., Rf vs. F11) . If this compound has stereoisomers, CID would be critical for identification.
- Electron Transfer Dissociation (ETD) : Compared to CID, ETD preserves post-translational modifications in proteins but is less effective for small molecules .
Pharmacological Overlap
This compound may share therapeutic applications with compounds like 3-O-caffeoyl betulin (CID 10153267) , which combines anti-inflammatory and antimicrobial properties . However, without explicit data, its mechanism in preventing chemotherapy-induced diarrhea (as in and ) remains speculative.
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